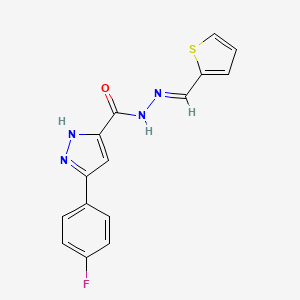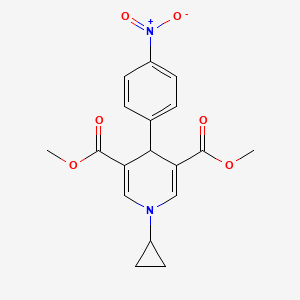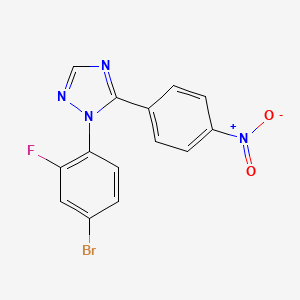![molecular formula C22H23N3O2S2 B11639682 N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11639682.png)
N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-metilfenil)-2-{[4-oxo-3-(prop-2-en-1-il)-3,4,5,6,7,8-hexahidro1benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida es un compuesto orgánico complejo que pertenece a la clase de benzotieno[2,3-d]pirimidinas. Este compuesto se caracteriza por su estructura única, que incluye un anillo hexahidrobenzotieno fusionado con un anillo pirimidina, y un grupo sulfanylacetamida. La presencia de un grupo 4-metilfenilo se suma a sus propiedades químicas distintas.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de N-(4-metilfenil)-2-{[4-oxo-3-(prop-2-en-1-il)-3,4,5,6,7,8-hexahidro1benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida implica múltiples pasos:
- Formación del núcleo de Benzotieno[2,3-d]pirimidina : Este paso normalmente implica la ciclización de precursores apropiados bajo condiciones controladas.
- Introducción del grupo Prop-2-en-1-il : Esto se puede lograr mediante reacciones de alquilación utilizando agentes alquilantes adecuados.
- Unión del grupo Sulfanylacetamida : Este paso implica la reacción del intermedio con un derivado de sulfanylacetamida en condiciones específicas.
- Acoplamiento final con el grupo 4-metilfenilo : Esto generalmente se realiza mediante una reacción de acoplamiento, como una reacción de Suzuki o Heck, para introducir el grupo 4-metilfenilo.
Métodos de producción industrial: La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, temperaturas y presiones de reacción optimizadas, así como técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones:
- Oxidación : El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfanyl, lo que lleva a la formación de sulfoxidos o sulfonas.
- Reducción : Las reacciones de reducción pueden dirigirse al grupo carbonilo en el anillo de pirimidina, convirtiéndolo potencialmente en un grupo hidroxilo.
- Sustitución : Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, como nitración o halogenación.
- Oxidación : Los agentes oxidantes comunes incluyen peróxido de hidrógeno o ácido m-cloroperbenzoico.
- Reducción : Se pueden usar agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
- Sustitución : Los reactivos como el ácido nítrico para la nitración o el bromo para la bromación se utilizan comúnmente.
- Oxidación : Sulfoxidos o sulfonas.
- Reducción : Derivados hidroxilo.
- Sustitución : Derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
N-(4-metilfenil)-2-{[4-oxo-3-(prop-2-en-1-il)-3,4,5,6,7,8-hexahidro1benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida tiene varias aplicaciones en la investigación científica:
- Química : Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
- Biología : Se ha estudiado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
- Medicina : Se ha investigado por sus posibles efectos terapéuticos, particularmente en el tratamiento de ciertos cánceres.
- Industria : Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con dianas moleculares específicas. El grupo sulfanyl puede interactuar con grupos tiol en proteínas, inhibiendo potencialmente su función. El núcleo de benzotieno[2,3-d]pirimidina puede interactuar con ácidos nucleicos, interfiriendo potencialmente con la replicación o transcripción del ADN. Estas interacciones pueden conducir a la inhibición del crecimiento y proliferación celular, convirtiéndolo en un posible agente anticancerígeno.
Comparación Con Compuestos Similares
Compuestos similares:
- Acetoacetato de etilo : Un compuesto más simple con un grupo acetoacetato similar.
- Acetilacetona : Otro compuesto con una estructura de dicetona similar.
- Dicetena : Se utiliza en la síntesis de compuestos similares.
Singularidad: N-(4-metilfenil)-2-{[4-oxo-3-(prop-2-en-1-il)-3,4,5,6,7,8-hexahidro1benzotieno[2,3-d]pirimidin-2-il]sulfanil}acetamida es única debido a su estructura compleja, que combina múltiples grupos funcionales y anillos
Propiedades
Fórmula molecular |
C22H23N3O2S2 |
|---|---|
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H23N3O2S2/c1-3-12-25-21(27)19-16-6-4-5-7-17(16)29-20(19)24-22(25)28-13-18(26)23-15-10-8-14(2)9-11-15/h3,8-11H,1,4-7,12-13H2,2H3,(H,23,26) |
Clave InChI |
KGEDVCGVFTXUHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11639601.png)

![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11639617.png)
![ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate](/img/structure/B11639625.png)
![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)

![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639673.png)
![(2Z)-6-methyl-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11639679.png)

